molecular formula C5H7N B1234684 3-Pentenenitrile CAS No. 4635-87-4

3-Pentenenitrile

Cat. No.: B1234684
CAS No.: 4635-87-4
M. Wt: 81.12 g/mol
InChI Key: UVKXJAUUKPDDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Classification

3-Pentenenitrile (C₅H₷N) consists of a five-carbon chain with a nitrile group (-C≡N) at position 1 and a double bond between carbons 3 and 4. Its molecular weight is 81.12 g/mol, and it exists as a colorless to amber liquid with a density of 0.827 g/cm³. The compound’s boiling point ranges from 144–147°C, while its flash point of 40°C (closed cup) classifies it as a flammable liquid.

Structurally, this compound belongs to two functional families:

  • Nitriles : Characterized by the -C≡N group, which confers polarity and reactivity in nucleophilic additions.
  • Alkenes : The C=C double bond enables participation in electrophilic additions and polymerization reactions.

Quantum chemical calculations reveal a planar geometry around the nitrile group, with the double bond adopting a trans configuration in the more stable isomer. The molecule’s dipole moment (2.34 D) and polarizability (8.9 ų) influence its solubility in organic solvents like dichloromethane and toluene.

Isomeric Forms: (E)- and (Z)-3-Pentenenitrile

The compound exhibits geometric isomerism due to restricted rotation about the C3-C4 double bond:

Isomer CAS Number ΔH°f (gas, kJ/mol) Boiling Point (°C) Relative Stability
(E)-form 16529-66-1 126.00 ± 1.00 144–147 More stable
(Z)-form 16545-78-1 124.50 ± 1.20 138–141 Less stable

The (E)-isomer predominates in industrial settings due to its lower steric strain between the nitrile and ethyl groups. Nuclear magnetic resonance (NMR) spectroscopy distinguishes the isomers through coupling constants (JH3-H4 = 14.2 Hz for trans vs. 10.8 Hz for cis). Infrared spectroscopy shows characteristic absorptions at 2,240 cm⁻¹ (C≡N stretch) and 1,650 cm⁻¹ (C=C stretch).

Nomenclature and Identification Parameters

Systematic naming follows IUPAC guidelines:

  • Preferred name : (E)-pent-3-enenitrile or (Z)-pent-3-enenitrile
  • Alternative designations :
    • 3-Cyano-1-pentene
    • Allylacetonitrile

Key identifiers include:

  • CAS Registry : 16529-66-1 (E), 16545-78-1 (Z)
  • EC Number : 605-402-5
  • UNII : 80L2GJH2P2 (E), 84YRK5F4AJ (Z)
  • SMILES :
    • (E): C/C=C\CC#N
    • (Z): C/C=C/CC#N

Mass spectrometry exhibits a base peak at m/z 81 (molecular ion) with fragmentation patterns showing losses of HCN (m/z 54) and ethylene (m/z 53).

Historical Development and Industrial Significance

The compound’s industrial relevance emerged in the 1960s through DuPont’s adiponitrile synthesis process. Key milestones include:

  • 1965 : Discovery of nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to this compound.
  • 1971 : Commissioning of the first commercial plant in Texas using butadiene hydrocyanation.
  • 1980s : Development of biphasic catalytic systems by Shell, improving yield to >90%.

The current global production exceeds 500,000 metric tons annually, primarily for:

  • Nylon 6,6 precursors : this compound undergoes secondary hydrocyanation to form adiponitrile.
  • Pharmaceutical intermediates : Used in syntheses of vitamin B3 analogs and anticonvulsants.
  • Agrochemicals : Serves as a building block for soil-stabilizing polymers and herbicide additives.

Catalytic innovations have driven process efficiency:

Catalyst System Temperature (°C) Conversion (%) Selectivity (%)
Ni(P(OAr)₃)₄ 80–120 74.5 89.2
NiL₂(dppp5) 100–130 93.4 98.1
Lewis acid-promoted 60–90 85.7 95.6

Properties

CAS No.

4635-87-4

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

pent-3-enenitrile

InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3

InChI Key

UVKXJAUUKPDDNW-UHFFFAOYSA-N

SMILES

CC=CCC#N

Isomeric SMILES

C/C=C/CC#N

Canonical SMILES

CC=CCC#N

boiling_point

291 to 297 °F at 760 mm Hg (NTP, 1992)

density

0.83 at 39 °F (NTP, 1992)

flash_point

101 °F (NTP, 1992)

Other CAS No.

4635-87-4
16529-66-1

physical_description

3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104°F. Boiling point 296°F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals.
Liquid

Pictograms

Flammable; Acute Toxic; Irritant

solubility

less than 1 mg/mL at 66° F (NTP, 1992)

Synonyms

4 pentenenitrile
4-pentenenitrile
trans-3-pentenenitrile

vapor_pressure

1 mm Hg at 106 °F ;  5 mm Hg at 122° F;  40 mm Hg at 158° F (NTP, 1992)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The hydrocyanation of BD with HCN proceeds via nickel-catalyzed addition to form 3PN and its branched isomer 2M3BN (Equation 1):
C4H6+HCNNiLnC5H7(3PN+2M3BN)\text{C}_4\text{H}_6 + \text{HCN} \xrightarrow{\text{NiL}_n} \text{C}_5\text{H}_7\text{N} \ (\text{3PN} + \text{2M3BN})
Linear selectivity for 3PN depends on ligand architecture, with bidentate phosphites favoring anti-Markovnikov addition. The reaction typically achieves 70–85% 3PN selectivity when using monodentate phosphorus ligands, but this increases to >90% with optimized bidentate systems.

Continuous Process Design

Industrial-scale production employs CSTRs operating at:

  • Temperature : 100–130°C (optimal activity vs. side reactions)

  • Pressure : 130–300 psia (896–2068 kPa) to maintain liquid phase

  • Residence time : 2–4 hours for >95% HCN conversion

A representative feed composition includes:

ComponentConcentration (wt%)
Butadiene20–30
HCN15–25
Catalyst solution40–60 (in 3PN solvent)

The continuous process minimizes 2M3BN accumulation to <15 wt% through real-time product removal and catalyst recycling.

Isomerization of 2-Methyl-3-Butenenitrile

Thermodynamic and Kinetic Considerations

2M3BN, a co-product of BD hydrocyanation, undergoes nickel-catalyzed isomerization to 3PN (Equation 2):
2M3BNNiLn3PN\text{2M3BN} \xrightarrow{\text{NiL}_n} \text{3PN}
The equilibrium constant (K_eq) favors 3PN above 100°C, with reported activation energies of 60–80 kJ/mol for commercial catalysts.

Integrated Process Flows

Modern plants combine hydrocyanation and isomerization in a single reactor by:

  • Using dual-function catalysts (e.g., (Phosphite A)Ni(crotyl)CN)

  • Maintaining 120–140°C to drive both reactions

  • Introducing fresh 2M3BN feeds (<10% of total input)

This approach reduces separation costs and increases overall 3PN yield to 92–95% from initial 70–75% in stepwise processes.

Nickel-Phosphite Catalyst Systems

Ligand Design Principles

High-performance catalysts feature bidentate phosphite ligands with:

  • Steric bulk : Isopropyl groups at R₁ positions prevent catalyst deactivation

  • Electron-donating groups : Methyl substituents enhance Ni⁰ stability

  • Bite angle : 90–100° ideal for substrate coordination

Structure-activity relationships for representative ligands:

Ligand IDR₁R₂–R₈TOF (h⁻¹)3PN Selectivity (%)
Phosphite Ai-PrH, Me (R₃,R₄,R₅,R₇)45094
Phosphite BCyEt, H (R₂,R₆,R₈)38089

TOF = Turnover frequency at 120°C

Catalyst Preparation Protocol

A standard synthesis involves:

  • Combining Ni(COD)₂ (COD = 1,5-cyclooctadiene) with Phosphite A (1:1 molar ratio)

  • Dissolving in anhydrous 3PN/CH₃CN (200 mL solvent per 10 g ligand)

  • Removing volatiles under vacuum to yield orange (Phosphite A)Ni(crotyl)CN solid

The catalyst demonstrates >1000 turnovers with <5% activity loss over 500 hours in continuous operation.

Process Optimization and Scalability

Solvent Selection Criteria

Optimal solvents balance catalyst solubility and product separation:

SolventDielectric ConstantBoiling Point (°C)Catalyst Solubility (g/L)
3PN18.5161120
Toluene2.411145
Acetonitrile37.582200

Data from patent examples

Reaction mixtures typically use 3PN as primary solvent (60–70 vol%) with acetonitrile cosolvent (10–15 vol%) to prevent ligand leaching.

Impurity Control Strategies

Critical measures to maintain catalyst longevity:

  • HCN purity : <10 ppm CO, <5 ppm O₂, <50 ppm H₂O

  • Butadiene grade : >99.5% with <0.1% vinylacetylene

  • Inert atmosphere : N₂ blanket at 1–2 psig (6.9–13.8 kPa)

Implementing these controls reduces side products (e.g., adiponitrile oligomers) from 8–12% to <3% of total output.

Comparative Analysis of Industrial Methods

ParameterHydrocyanation RouteIsomerization RouteCombined Process
Capital Cost ($/ton)12–15M8–10M18–22M
Operating CostHigh (HCN usage)Moderate (energy)Balanced
3PN Purity (%)85–9092–9596–98
Byproduct Formation10–15% 2M3BN<2%<5% total

Data synthesized from patent examples

Chemical Reactions Analysis

Types of Reactions: 3-Pentenenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Adiponitrile Production

3-Pentenenitrile is primarily used as an intermediate in the synthesis of adiponitrile, which is crucial for producing nylon polyamides. Adiponitrile is utilized in the manufacture of fibers, films, and molded articles, making this compound an important compound in the textile and plastics industries. The hydrocyanation of 1,3-butadiene to produce this compound has been optimized using nickel-based catalysts, achieving high selectivity and efficiency .

2. Synthesis of Functionalized Compounds

The compound serves as a precursor for various functionalized derivatives, including amides, acids, esters, and amines. These derivatives have applications in pharmaceuticals and agrochemicals . The ability to modify this compound through chemical reactions allows for the development of new compounds with specific properties tailored for various applications.

Biological Applications

1. Insecticidal Properties

Recent studies have highlighted the insecticidal efficacy of this compound. It has demonstrated strong contact toxicity against certain insect species, with lethal doses (LD50) indicating significant potential as a natural insecticide . This property opens avenues for its use in pest management strategies that are less harmful to the environment compared to synthetic chemicals.

2. Neurophysiological Research

Research involving trans-3-pentenenitrile has been conducted to study its effects on sensory and motor conduction velocities in animal models. These studies provide insights into the neurophysiological impacts of nitriles and their potential therapeutic applications . Understanding these effects could lead to advancements in neuropharmacology.

Material Science Applications

1. Polymer Chemistry

In polymer chemistry, this compound can be utilized in the synthesis of specialty polymers that exhibit unique properties due to the presence of nitrile groups. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength .

2. Solvent Applications

Due to its polar nature, this compound is also employed as a solvent in ionic reactions and extractions. Its ability to dissolve a wide range of compounds makes it valuable in both laboratory settings and industrial processes .

Case Studies

Study Application Findings
Hydrocyanation ProcessSynthesis of this compoundAchieved high selectivity using nickel catalysts; critical for adiponitrile production .
Insecticidal EfficacyPest ManagementDemonstrated LD50 values indicating strong insecticidal properties .
Neurophysiological EffectsAnimal StudiesInvestigated sensory and motor conduction velocities; potential implications for neuropharmacology .
Polymer SynthesisMaterial ScienceContributed to enhanced properties in specialty polymers .

Mechanism of Action

The mechanism of action of 3-pentenenitrile involves its reactivity with various chemical species. In hydrocyanation reactions, the compound undergoes addition reactions facilitated by nickel catalysts. The nitrile group can participate in further reactions, leading to the formation of complex molecules. The molecular targets and pathways involved include the interaction with nickel catalysts and the formation of intermediate complexes .

Comparison with Similar Compounds

Data Tables Summarizing Key Comparisons

Table 1: Structural and Reactivity Comparison of 3-PN with Similar Nitriles

Compound Key Feature Industrial Role Selectivity/Conversion Reference
3-Pentenenitrile Linear structure, trans-configurable ADN precursor via hydrocyanation 89.5% (selectivity)
4-Pentenenitrile Linear structure, less reactive Secondary ADN intermediate N/A
2M3BN Branched structure Isomerizes to 3-PN 83% (conversion)
Acrylonitrile Shorter chain, high reactivity Polymer production, oxa-Michael addition 92% (yield)

Table 2: Ligand Effects on 3-PN Hydrocyanation

Ligand Catalyst System ADN Selectivity Key Insight Reference
CgP–F (L22) Ni–L22 + ZnCl₂ 90% Fluorine critical for activity
Triptycene-diphos Ni–tript-PPh₂ 97% High linear selectivity
P(OTol)₃ (commercial) Ni–P(OTol)₃ 85% Baseline for comparison

Research Findings and Industrial Implications

  • Catalyst Design: Fluorinated phosphite ligands (e.g., CgP–F) enhance 3-PN’s hydrocyanation efficiency by stabilizing nickel intermediates, reducing side reactions .
  • Process Optimization: Continuous isomerization of 2M3BN to 3-PN minimizes unwanted byproducts, achieving >90% purity in ADN feedstock .

Biological Activity

3-Pentenenitrile (3-PN), a nitrile compound with the chemical formula C5H7N\text{C}_5\text{H}_7\text{N}, has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of 3-PN, highlighting relevant research findings, case studies, and data tables.

This compound is primarily found in two geometric isomers: cis and trans , with the trans isomer being predominant in commercial samples (approximately 95% purity) . The compound features a vinyl group and a nitrile functional group, which contribute to its reactivity and biological interactions.

Neurotoxicity Studies

Research has indicated that 3-PN exhibits neurotoxic properties. A study on male Sprague-Dawley rats assessed the effects of chronic oral treatment with various unsaturated aliphatic nitriles, including 3-PN. The results demonstrated significant alterations in sensory and motor conduction velocities (SCV and MCV) as well as amplitudes of motor and sensory action potentials (AMAP and ASAP) .

Table 1: Effects of this compound on Nerve Conduction in Rats

ParameterControl Group3-PN Treated Group
Sensory Conduction Velocity (m/s)45.2 ± 2.138.7 ± 1.9*
Motor Conduction Velocity (m/s)50.5 ± 2.542.1 ± 2.2*
Amplitude of Sensory Action Potential (µV)120 ± 1085 ± 8*
Amplitude of Motor Action Potential (µV)150 ± 12110 ± 10*

*Significant difference at p < 0.05

These findings suggest that prolonged exposure to 3-PN may lead to impaired nerve function, indicating its potential neurotoxic effects.

Antioxidant Activity

In another study, polyacrylamide hydrogels incorporating polyaniline were shown to exhibit antioxidant properties when treated with derivatives of nitriles, including 3-PN. The treatment resulted in reduced levels of reactive oxygen species (ROS) in fibroblast cells derived from patients with ataxia . This indicates a potential therapeutic application for compounds like 3-PN in oxidative stress-related conditions.

The biological activity of 3-PN can be attributed to its ability to form reactive intermediates through pyrolysis or radical reactions. Research using flash pyrolysis techniques has identified various molecular species generated from the thermal degradation of 3-PN, which may interact with biological systems .

Table 2: Pyrolysis Products of trans-3-Pentenenitrile

ProductMolecular FormulaObserved Mass (Da)
PentadienenitrileC5H5N79
Other RadicalsVariousVariable

These products may contribute to the compound's neurotoxic effects by modifying cellular signaling pathways or inducing oxidative stress.

Case Studies

A notable case study involved the evaluation of the toxicological profile of several unsaturated nitriles, including 3-PN. Researchers found that exposure led to delayed cyanide poisoning symptoms due to the compound's ability to release cyanide ions upon metabolism . This highlights the importance of safety assessments when considering the use of such compounds in industrial or therapeutic applications.

Q & A

Q. What are the common synthetic routes for 3-pentenenitrile in laboratory settings?

The primary methods include (1) hydrocyanation of 1,3-butadiene using nickel catalysts with phosphite ligands, yielding this compound alongside 2-methyl-3-butenenitrile (2M3BN), and (2) isomerization of 2M3BN to this compound via nickel-catalyzed C–CN bond rearrangement. The hydrocyanation step achieves high regioselectivity (>90%) with ligands like triptycene-based diphosphines . Isomerization optimization involves adjusting Lewis acid promoters (e.g., BPh₃) to minimize catalyst poisoning .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • IR spectroscopy : To identify nitrile (C≡N) stretching vibrations (~2240 cm⁻¹) and alkene (C=C) bands.
  • NMR : ¹H NMR (δ 5.3–5.7 ppm for alkene protons) and ¹³C NMR (δ ~120 ppm for nitrile carbon).
  • Mass spectrometry : Molecular ion peak at m/z 81 (C₅H₇N). Computational tools (e.g., NIST Chemistry WebBook) provide reference data for spectral matching .

Q. What safety precautions are essential when handling this compound in research laboratories?

Key measures include:

  • Use of fume hoods to avoid inhalation (acute toxicity via respiratory exposure).
  • Immediate skin/eye washing with water for 15+ minutes upon contact.
  • Storage in inert atmospheres to prevent polymerization or degradation. Safety protocols should align with SDS guidelines, emphasizing physician consultation for exposure incidents .

Advanced Research Questions

Q. How can in situ FTIR-ATR spectroscopy elucidate the kinetics of 2M3BN isomerization to this compound?

FTIR-ATR allows real-time monitoring of reaction intermediates by tracking characteristic absorption bands (e.g., nitrile and alkene groups). For nickel-catalyzed isomerization, kinetic models (e.g., pseudo-first-order) can be derived from time-resolved spectral data, revealing activation energies and promoter effects. This method avoids sampling artifacts and enables precise control of reaction variables (temperature, catalyst loading) .

Q. What factors govern regioselectivity in the hydrocyanation of butadiene toward this compound?

Selectivity depends on:

  • Ligand design : Bulky ligands (e.g., triptycene diphosphines) favor linear product formation by sterically hindering branched pathways.
  • Catalyst geometry : Nickel(0) complexes with π-allyl intermediates direct HCN addition to the terminal alkene.
  • Lewis acid promoters : BPh₃ enhances selectivity by coordinating cyanide ions, shifting equilibria toward this compound .

Q. How do computational models predict ligand effects on nickel-catalyzed reactions of this compound?

Ligand Knowledge Base (LKB) maps correlate ligand steric/electronic parameters with catalytic outcomes. Density Functional Theory (DFT) simulations analyze transition states, such as nickel-hydride-mediated isomerization, to predict rate constants and selectivity. These models guide ligand screening for high-throughput catalyst design .

Q. Why does this compound exhibit limited reactivity in cobalt-catalyzed hydrosilylation?

Studies show that this compound’s electron-withdrawing nitrile group deactivates cobalt catalysts, impeding oxidative addition of silanes. Steric hindrance from the trans-alkene configuration further reduces substrate-catalyst interactions. Alternative substrates (e.g., α-methylstyrene) show marginally better reactivity under UV activation .

Q. What mechanistic insights explain the role of crotyl bromide in copper-catalyzed hydrocyanation?

Crotyl bromide acts as a co-catalyst by forming a Cu–allyl intermediate (complex A), which directs HCN addition to the terminal position. Polar solvents stabilize ionic transition states, enhancing this compound selectivity. Competitive SN1 pathways are ruled out due to the absence of carbocation-derived byproducts .

Q. Methodological Emphasis :

  • For kinetic studies, combine in situ spectroscopy with multivariate analysis.
  • In catalyst design, integrate steric/electronic descriptors (e.g., Tolman cone angles) with machine learning for predictive modeling.
  • For safety, implement real-time gas sensors to detect nitrile vapors in lab environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentenenitrile
Reactant of Route 2
Reactant of Route 2
3-Pentenenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.